(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile
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Overview
Description
(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile: is a novel oxazolidinone compound known for its potent activity against drug-resistant pathogens. It exhibits improved efficacy and a broader spectrum of activity, making it a promising candidate in the field of antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile involves multiple steps, including the formation of the oxazolidinone ring and the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of reagents such as fluorinated aromatic compounds, pyridine derivatives, and triazole intermediates .
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: : (1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its antimicrobial properties against a wide range of pathogens.
Medicine: Explored as a potential therapeutic agent for treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antimicrobial agents and formulations.
Mechanism of Action
The mechanism of action of (1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of functional proteins essential for bacterial growth and survival. This leads to the death of the bacterial cells and the resolution of the infection .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with similar antimicrobial properties.
Tedizolid: A newer oxazolidinone with enhanced activity against certain pathogens.
Uniqueness: : (1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile is unique due to its broader spectrum of activity and improved efficacy against drug-resistant pathogens. It also exhibits a lower resistance potential compared to other oxazolidinones, making it a valuable addition to the arsenal of antimicrobial agents .
Properties
CAS No. |
831202-46-1 |
---|---|
Molecular Formula |
C23H20FN7O2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile |
InChI |
InChI=1S/C23H20FN7O2/c24-20-7-15(31-12-16(33-22(31)32)11-30-6-5-28-29-30)2-3-17(20)14-1-4-21(27-8-14)23(13-25)18-9-26-10-19(18)23/h1-8,16,18-19,26H,9-12H2/t16-,18-,19+,23?/m0/s1 |
InChI Key |
RXWDGEMOXLVZFG-NRAANUMRSA-N |
SMILES |
C1C2C(C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5CC(OC5=O)CN6C=CN=N6)F)CN1 |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5C[C@@H](OC5=O)CN6C=CN=N6)F)CN1 |
Canonical SMILES |
C1C2C(C2(C#N)C3=NC=C(C=C3)C4=C(C=C(C=C4)N5CC(OC5=O)CN6C=CN=N6)F)CN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AM-7359 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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